1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an antagonist of the aryl hydrocarbon receptor (AHR), which plays a crucial role in various biological processes, including immune system regulation and cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the reaction of 4-fluoroaniline with pyrazolo[1,5-a]pyrimidine derivatives under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the urea linkage. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, with the temperature maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic applications, particularly as an AHR antagonist in cancer therapy and immune modulation.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with the aryl hydrocarbon receptor (AHR). By binding to AHR, the compound inhibits its activity, leading to the modulation of various downstream signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides: These compounds share a similar core structure and have been studied for their antiproliferative properties.
Imidazo[1,5-a]pyridine derivatives: These compounds also possess a fused heterocyclic ring system and have been explored for their diverse biological activities.
Uniqueness
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is unique due to its specific substitution pattern and its potent activity as an AHR antagonist. This makes it a valuable compound for therapeutic applications, particularly in the context of cancer therapy and immune modulation .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O/c14-9-1-3-10(4-2-9)17-13(20)18-11-7-15-12-5-6-16-19(12)8-11/h1-8H,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFHTQSANYUKFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CN3C(=CC=N3)N=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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